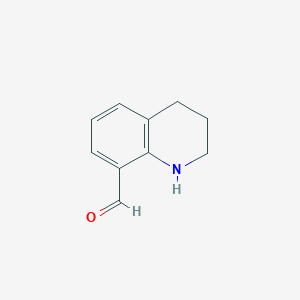

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11NO It is a derivative of quinoline, featuring a tetrahydroquinoline core with an aldehyde functional group at the 8th position

Wirkmechanismus

Target of Action

The primary target of 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is the retinoic acid receptor-related orphan receptor (ROR) . This receptor is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

This compound acts as an inverse agonist of the ROR . It effectively inhibits the ROR transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of the ROR ligand-binding domain (LBD) complex .

Biochemical Pathways

The compound’s action impacts the Th17/IL-17 pathway . ROR regulates the differentiation of CD4 T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 .

Result of Action

The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of AR, AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinoline using a nitrogen-doped carbon-supported palladium catalyst under mild conditions can yield 1,2,3,4-tetrahydroquinoline . The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes followed by formylation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products Formed:

Oxidation: 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid.

Reduction: 1,2,3,4-Tetrahydroquinoline-8-methanol.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the aldehyde group, leading to different reactivity and applications.

Quinoline: The fully aromatic parent compound, which is less reactive in hydrogenation and formylation reactions.

8-Quinolinecarboxaldehyde: Similar to 1,2,3,4-tetrahydroquinoline-8-carbaldehyde but lacks the tetrahydro structure, affecting its chemical properties and applications.

Uniqueness: this compound is unique due to its combination of a tetrahydroquinoline core and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde is a heterocyclic compound with a unique bicyclic structure that incorporates both a quinoline and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₉N

- Molecular Weight : Approximately 175.19 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents such as ethanol and methanol

This compound primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR). This interaction impacts the Th17/IL-17 signaling pathway, which is crucial in various inflammatory processes and cancer biology. The compound has demonstrated antiproliferative activity against prostate cancer cell lines by inhibiting colony formation and the expression of androgen receptor (AR)-regulated genes .

Biological Activities

Research indicates that 1,2,3,4-tetrahydroquinoline derivatives exhibit several biological activities:

- Anti-inflammatory Effects : The compound has been shown to suppress inflammation in various cellular models. For instance, it inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like IL-6 and TNF-α .

- Enzyme Inhibition : It acts as an inhibitor for several enzymes critical in metabolic pathways. Studies have utilized molecular docking simulations to assess its binding affinity to target proteins .

- Neuroprotective Properties : Some derivatives have been investigated for their potential neuroprotective effects against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound exhibits significant inhibition of the Th17 response in autoimmune conditions, suggesting its potential role in treating inflammatory diseases .

- Another investigation highlighted its efficacy in reducing pain through modulation of the Cav3.2 channel interactions in mouse models for chronic pain management .

- The compound's structural analogs have been synthesized to enhance potency against specific biological targets. For example, modifications at the C-8 position have yielded derivatives with improved binding affinities and biological activities .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Utilizing appropriate precursors to form the tetrahydroquinoline ring.

- Functional Group Modifications : Introducing aldehyde groups via oxidation reactions or through synthetic routes involving carbonyl compounds.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEYKUWXOZQEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.